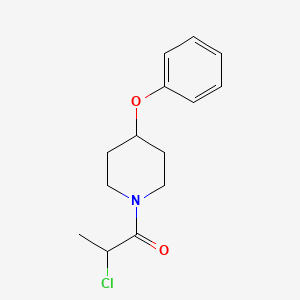![molecular formula C18H17N4O4- B10871929 {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide](/img/structure/B10871929.png)
{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an isoxazole ring, and various functional groups
Preparation Methods
The synthesis of {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and isoxazole rings, followed by their coupling through appropriate reaction conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms. In medicine, it has potential as a therapeutic agent due to its unique structure and reactivity .
Mechanism of Action
The mechanism of action of {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Similar compounds to {(1E)-1-[3-(2-Methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}(5-methylisoxazol-3-YL)azanide include other pyrazole and isoxazole derivatives. These compounds share structural similarities but differ in their functional groups and reactivity.
Properties
Molecular Formula |
C18H17N4O4- |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
5-(2-methoxy-2-oxoethyl)-4-[C-methyl-N-(5-methyl-1,2-oxazol-3-yl)carbonimidoyl]-2-phenylpyrazol-3-olate |
InChI |
InChI=1S/C18H18N4O4/c1-11-9-15(21-26-11)19-12(2)17-14(10-16(23)25-3)20-22(18(17)24)13-7-5-4-6-8-13/h4-9,24H,10H2,1-3H3/p-1 |
InChI Key |
WFFDJPAGHOCTRI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NO1)N=C(C)C2=C(N(N=C2CC(=O)OC)C3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[({5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-(naphthalen-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B10871850.png)

![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[3-(2-oxopyrrolidin-1-yl)propyl]amino}methylidene]-3-phenylthiourea](/img/structure/B10871863.png)
![Methyl 4-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B10871864.png)
![10-acetyl-3-(2-furyl)-11-(2-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871866.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-2-[11-(2-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10871867.png)

![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one](/img/structure/B10871888.png)
![N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide](/img/structure/B10871892.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B10871895.png)
![9-Benzyl-3-(2-chloropropanoyl)-3,9-diazaspiro[5.6]dodecan-10-one](/img/structure/B10871901.png)
![5-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-benzothiazol-2-yl)-1-benzyl-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10871909.png)
![11-(2-Chloropropanoyl)-7-ethyl-3-oxa-7,11-diazaspiro[5.6]dodecan-8-one](/img/structure/B10871919.png)
